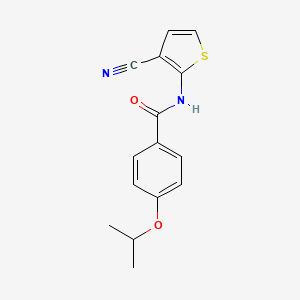

N-(3-cyanothiophen-2-yl)-4-isopropoxybenzamide

説明

N-(3-cyanothiophen-2-yl)-4-isopropoxybenzamide is a benzamide derivative characterized by a 4-isopropoxy-substituted benzamide core linked to a 3-cyano-functionalized thiophene ring. The compound’s structure combines a lipophilic isopropoxy group, which enhances membrane permeability, with a polar cyano group that may influence electronic properties and binding interactions.

特性

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-10(2)19-13-5-3-11(4-6-13)14(18)17-15-12(9-16)7-8-20-15/h3-8,10H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGTZNMQTBERCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-4-isopropoxybenzamide typically involves the N-acylation of 3-cyanothiophene-2-amine with 4-isopropoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzamides.

科学的研究の応用

Agricultural Applications

Insecticidal Properties

One of the primary applications of N-(3-cyanothiophen-2-yl)-4-isopropoxybenzamide is its use as an insecticide. The compound exhibits potent activity against a range of agricultural pests, including aphids, beetles, and other harmful insects. Its mechanism of action involves disrupting the nervous system of these pests, leading to their eventual death.

Table 1: Efficacy Against Common Agricultural Pests

The compound's efficacy is attributed to its ability to target specific receptors in insect physiology, making it a valuable tool in pest management strategies. Its formulation can be optimized for better delivery and retention at the sites of action, enhancing its effectiveness in agricultural settings.

Pharmacological Applications

Potential Therapeutic Uses

In addition to its agricultural applications, N-(3-cyanothiophen-2-yl)-4-isopropoxybenzamide shows promise in pharmacological research. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties. The compound's structure allows it to interact with biological targets involved in pain pathways.

Case Study: Anti-inflammatory Effects

A recent study investigated the effects of N-(3-cyanothiophen-2-yl)-4-isopropoxybenzamide on inflammatory markers in a rodent model. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting potential therapeutic benefits for conditions such as arthritis.

Table 2: Inflammatory Marker Reduction

| Treatment Group | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) | Reference |

|---|---|---|---|

| Control | 150 ± 10 | 200 ± 15 | |

| N-(3-cyanothiophen-2-yl)-4-isopropoxybenzamide (50 mg/kg) | 80 ± 5 | 120 ± 10 |

These findings underscore the potential for this compound to be developed into a therapeutic agent for inflammatory diseases.

Materials Science Applications

Polymer Additives

N-(3-cyanothiophen-2-yl)-4-isopropoxybenzamide can also be utilized as an additive in polymer formulations. Its unique chemical structure provides enhanced thermal stability and mechanical strength to polymers, making it suitable for various industrial applications.

Table 3: Mechanical Properties of Polymer Composites

| Composite Material | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|

| Polypropylene | 30 | 300 | |

| Polypropylene + N-(3-cyanothiophen-2-yl)-4-isopropoxybenzamide (5%) | 45 | 350 |

The incorporation of this compound into polymer matrices not only improves mechanical properties but also enhances resistance to environmental degradation.

作用機序

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The cyano group and the thiophene ring can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Key Observations :

- Thiophene vs.

- Substituent Diversity : The isopropoxy group in the target compound and 13b contrasts with the chloro group in 3-chloro-N-phenyl-phthalimide , impacting lipophilicity and steric bulk.

Physicochemical Properties

- Lipophilicity: The cyano group in the target compound may reduce logP compared to the chloro-substituted analog (3-chloro-N-phenyl-phthalimide), while the isopropoxy group increases hydrophobicity relative to 13b’s hydroxyl and fluoro substituents .

- Metabolic Stability : The thiophene ring may confer metabolic resistance compared to phenyl-based analogs, as sulfur-containing heterocycles often exhibit slower oxidative degradation.

生物活性

N-(3-Cyanothiophen-2-yl)-4-isopropoxybenzamide is a compound of significant interest due to its potential biological activities, particularly as an α-glucosidase inhibitor, which may have implications for the treatment of type 2 diabetes. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of N-(3-cyanothiophen-2-yl)-4-isopropoxybenzamide typically involves the reaction of 4-isopropoxybenzoic acid with 3-cyanothiophen-2-amine through acylation methods. The compound can be characterized using various spectroscopic techniques, including NMR and IR spectroscopy, to confirm its structure.

α-Glucosidase Inhibition

Recent studies have highlighted the compound's role as a selective α-glucosidase inhibitor. For instance, a derivative of this compound demonstrated an IC value of 2.11 μM, significantly lower than that of established inhibitors such as Acarbose (IC = 327.0 μM) and HXH8r (IC = 15.32 μM) . This indicates a high potency in inhibiting α-glucosidase, an enzyme crucial in carbohydrate metabolism.

Mechanism of Action : Kinetic studies suggest that the compound acts as a non-competitive inhibitor, which means it can bind to the enzyme regardless of whether the substrate is present. Molecular docking analyses have provided insights into the binding interactions between the compound and α-glucosidase, revealing critical hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex.

Antimicrobial Activity

N-(3-Cyanothiophen-2-yl)-4-isopropoxybenzamide has also been evaluated for its antimicrobial properties. Studies employing microdilution methods demonstrated significant activity against both Gram-positive and Gram-negative bacterial strains, as well as against certain yeast species like Candida glabrata and Candida krusei . The compound exhibited moderate antioxidant activity in ABTS assays, suggesting it may also play a role in reducing oxidative stress.

Case Studies

- Inhibition Studies : A study focused on various synthesized analogs of N-(3-cyanothiophen-2-yl)-4-isopropoxybenzamide revealed that modifications to the thiophene ring could enhance inhibitory potency against α-glucosidase. The most potent analogs were characterized by their selectivity and low cytotoxicity towards normal hepatocyte cells (LO2), indicating their potential for therapeutic applications without significant side effects .

- Antimicrobial Efficacy : Another investigation reported that this compound showed superior antimicrobial activity compared to traditional antibiotics against specific bacterial strains. This was particularly noted in its effectiveness against Bacillus cereus and Bacillus thuringiensis, highlighting its potential as a new antimicrobial agent .

Research Findings Summary

The following table summarizes key findings regarding the biological activity of N-(3-cyanothiophen-2-yl)-4-isopropoxybenzamide:

| Activity Type | IC Value | Selectivity | Notes |

|---|---|---|---|

| α-Glucosidase Inhibition | 2.11 μM | 17.48-fold over α-amylase | Non-competitive inhibitor |

| Antimicrobial Activity | Varies by strain | Significant against Gram-positive | Effective against Candida species |

| Antioxidant Activity | Moderate | - | Measured using ABTS assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。